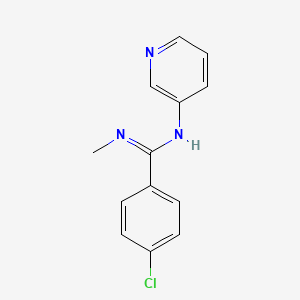

3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves the reaction of hydrazine derivatives with various electrophilic compounds to form the desired heterocyclic structure. In one study, the reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylidenketones provided a synthetic route to 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines. The structures of the products were confirmed using IR, 1H-NMR, 13C-NMR, and MS spectral data, along with X-ray crystallography .

Molecular Structure Analysis

Quantum mechanical and spectroscopic methods, including FT-IR, 13C, 1H NMR, and UV investigations, have been employed to study the structural properties of pyrazoline derivatives. For instance, a new pyrazoline derivative's electronic, NMR, vibrational, and structural properties were studied using Gaussian 09 software. The study reported the potential energy distribution of normal mode vibrations and the chemical shifts of the compound using B3LYP level of theory. Additionally, electronic properties such as HOMO and LUMO energies were studied using the time-dependent DFT approach, and NBO analysis and MEP surface mapping were calculated .

Chemical Reactions Analysis

The reactivity of pyrazoline derivatives can be inferred from molecular electrostatic potential studies, which indicate possible sites for electrophilic and nucleophilic attacks. For example, the negative electrostatic potential regions are mainly localized over the carbonyl group and phenyl rings, suggesting these are sites for electrophilic attack. Conversely, the positive regions are localized over the nitrogen atoms, indicating potential sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be characterized by their vibrational spectra and HOMO-LUMO analysis. The nonlinear optical properties can be evaluated by determining the first and second hyperpolarizabilities of the compound. For instance, the HOMO of one such compound is localized over the entire molecule except for certain groups, indicating that charge transfer occurs within the molecule. The LUMO is also spread throughout the molecule, excluding specific groups .

Case Studies and Applications

Pyrazoline derivatives have been studied for their potential biological activities. For example, molecular docking studies on certain pyrazoline compounds have shown that they form stable complexes with kinesin spindle protein (KSP), suggesting inhibitory activity against KSP with significant binding affinity values. This indicates the potential for these compounds to be used in the development of new therapeutic agents . Additionally, antimicrobial studies have been conducted on synthesized pyrazoline derivatives, further highlighting their potential in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole and its derivatives have been a subject of interest for their potential in various applications, primarily due to their structural characteristics. One study focused on the synthesis, structural elucidation, and antimicrobial studies of a closely related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole. This compound was synthesized through a condensation/cyclisation reaction and its structure was confirmed through spectral and single crystal X-ray diffraction studies, highlighting its monoclinic crystal system and space group P21/c (Prabhudeva et al., 2017).

Spectroscopic and Quantum Chemical Studies

In-depth spectroscopic and quantum chemical analyses have been conducted on similar compounds to understand their molecular structure and properties. For instance, a compound with a similar structure underwent thorough quantum chemical calculations and spectroscopic data analysis. This study provided detailed insights into the molecule's geometry, vibrational spectra, bond lengths, bond angles, and molecular electrostatic potential. It also explored the compound's biological effects through molecular docking results, providing a comprehensive understanding of its properties and potential applications (Viji et al., 2020).

Biological and Pharmacological Potential

Several studies have explored the biological and pharmacological potentials of compounds structurally similar to 3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole. Research on novel pyrazoline derivatives, for example, indicated significant anti-inflammatory and antibacterial activities. This study highlighted the successful synthesis of these derivatives using microwave irradiation methods, providing an environmentally friendly approach with higher yields and reduced reaction times. The compounds were characterized by spectroscopic data and screened for in vivo anti-inflammatory and in vitro antibacterial activities, showing promising results in some compounds (Ravula et al., 2016).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-(2-phenylpyrazol-3-yl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O/c23-17-9-6-15(7-10-17)22-19-14-16(8-11-20(19)25-27-22)21-12-13-24-26(21)18-4-2-1-3-5-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKJGSVNJYOHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167693 | |

| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |

CAS RN |

321998-10-1 | |

| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)

![1-[1-acetyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2(1H)-pyridinone](/img/structure/B3035421.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)

![1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3035431.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)